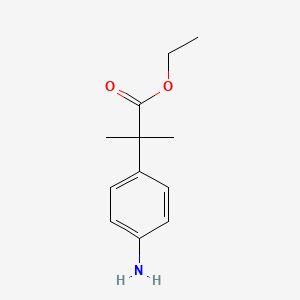

2-(4-氨基苯基)-2-甲基丙酸乙酯

概述

描述

Ethyl 2-(4-aminophenyl)-2-methylpropanoate is an analytical reference standard that is structurally similar to known opioids . It is an important amine compound for the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques .

Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenyl)-2-methylpropanoate involves a series of chemical reactions. A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-aminophenyl)-2-methylpropanoate is complex. The copolymers were synthesized via the living cationic polymerization of 2-ethyl-2-oxazoline (ETOX) and 2-(4-aminophenyl)-2-oxazoline (APOX). The molecular characteristics of the prepared copolymers predicted the presence of side–transfer reactions of the growing chain with the amino group of APOX .Chemical Reactions Analysis

Ethyl 2-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions. For instance, 4- (2-Aminoethyl)aniline has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has also been used as a reagent in polycondensation reactions .科学研究应用

晶体堆积和相互作用

2-(4-氨基苯基)-2-甲基丙酸乙酯及其衍生物因其独特的晶体堆积特征而受到研究。例如,(2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯表现出罕见的N⋯π相互作用,通过氢键和非氢键相互作用在其晶体结构中形成锯齿形双带(张、吴和张,2011)。类似地,在(2Z)-2-氰基-3-[(3-氟-4-甲氧基苯基)氨基]丙-2-烯酸乙酯中观察到一种不寻常的C⋯π非氢键类型相互作用,突出了这些化合物中分子相互作用的复杂性(张、童、吴和张,2012)。

潜在生物活性

类似于2-(4-氨基苯基)-2-甲基丙酸乙酯的化合物因其潜在的生物活性而被探索。2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯已被合成并研究其镇痛和抗血脂异常特性,在针对各种生物活性的初步计算机筛选(包括抗糖尿病和抗炎作用)中显示出前景(纳瓦雷特-巴斯克斯等人,2011)。

合成方法

研究还集中在与2-(4-氨基苯基)-2-甲基丙酸乙酯在结构上相关的化合物的合成和表征上。例如,使用肼合剂还原对3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯的合成进行了优化,展示了一种适用于工业生产的稳定、高产率工艺(乔云,2012)。另一项研究涉及通过区域控制和非对映选择性Pd(II)催化的三组分偶联合成高度取代的不天然α-氨基酯,展示了该化合物在合成化学中的用途(霍普金斯和马利纳科娃,2007)。

材料科学应用

在材料科学中,合成了基于含有游离氨基的2-恶唑啉的新型两亲共聚物,其与2-(4-氨基苯基)-2-甲基丙酸乙酯的结构相关,用于生物免疫学应用。这些共聚物由于其高浓度的游离氨基而被设计用于固定生物物质,例如药物、蛋白质或多糖(克罗内克等人,2010)。

安全和危害

Ethyl 2-(4-aminophenyl)-2-methylpropanoate is considered hazardous. It can cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

作用机制

Target of Action

Compounds with similar structures, such as apnea (n6-[2-(4-aminophenyl)ethyl]adenosine), have been found to act as non-selective agonists of the adenosine a3 receptors .

Mode of Action

For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) potentiates the anticonvulsive action of certain drugs against electroconvulsions .

Biochemical Pathways

For example, a compound with a similar structure, 4APEA, was produced by fermentation using genetically engineered Escherichia coli .

Pharmacokinetics

administration to rats at doses of 270 and 540 μg/kg .

Result of Action

For instance, APNEA (N6-[2-(4-Aminophenyl)ethyl]adenosine) has been found to potentiate the anticonvulsive action of certain drugs .

Action Environment

The excitation wavelength dependence of the steady-state and time-resolved emission spectra of a similar compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (eaadcy), has been examined in tetrahydrofuran (thf) at room temperature .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the fermentation process by genetically engineered Escherichia coli to produce 4APEA, a potential monomer for polymers and advanced materials .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics

Metabolic Pathways

It is known that this compound can interact with certain enzymes or cofactors

属性

IUPAC Name |

ethyl 2-(4-aminophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWOMLYAERSUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

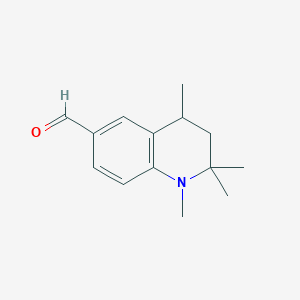

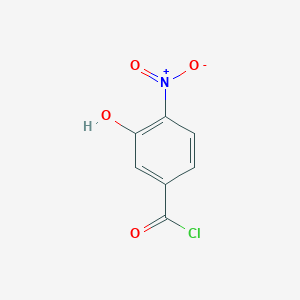

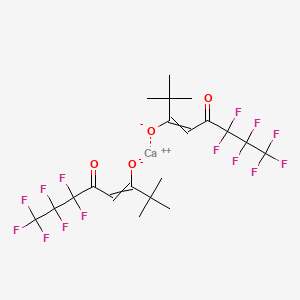

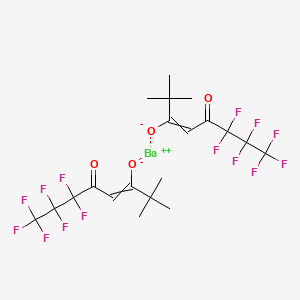

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)